Welcome to the BenchChem Online Store!
molecular formula C10H7F3N2O4S B3133582 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate CAS No. 394223-86-0

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate

Cat. No. B3133582
M. Wt: 308.24 g/mol
InChI Key: PPZNNZQHBXZAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141564B2

Procedure details

Pyridone (1a) (10 g, 0.057 mol) in dichloromethane (200 mL) containing 2,6-lutidine (9.94 mL, 0.086 mol) and 4-dimethylaminopyridine (0.07 g, 0.0057 mol) was cooled in ice and treated with trifluoromethanesulfonic anhydride (10.5 mL, 0.063 mol). After stirring for 2.5 hours the mixture was washed with saturated ammonium chloride solution, dried, evaporated and purified on silica gel (dichloromethane) to give a solid (13.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=[O:7].[N:8]1C(C)=C[CH:11]=[CH:10][C:9]=1C.[F:16][C:17]([F:30])([F:29])[S:18]([O:21]S(C(F)(F)F)(=O)=O)(=[O:20])=[O:19].Cl[CH2:32]Cl>CN(C)C1C=CN=CC=1>[CH3:32][O:7][C:2]1[N:1]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:8]=[CH:9][CH:10]=[C:11]2[O:21][S:18]([C:17]([F:30])([F:29])[F:16])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
9.94 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.07 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
WASH
Type
WASH
Details
was washed with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC=1N=C2C(=CC=NC2=CC1)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.